N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
Description
N-[2-(Pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a pyridin-4-yl ethyl group, a 1H-pyrrole ring, and a thiophene moiety. This compound combines heterocyclic aromatic systems (pyridine, pyrrole, thiophene) with an amide linker, making it a candidate for studying structure-activity relationships in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions and hydrogen bonding are critical.
Properties
Molecular Formula |
C18H19N3OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C18H19N3OS/c22-18(20-9-5-15-3-7-19-8-4-15)13-17(16-6-12-23-14-16)21-10-1-2-11-21/h1-4,6-8,10-12,14,17H,5,9,13H2,(H,20,22) |
InChI Key |
KWETYKZXGHLMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCC2=CC=NC=C2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the coupling of pyridine, pyrrole, and thiophene derivatives through amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of piperidine derivatives from the pyridine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n)
- Structure : Features an indole ring instead of pyrrole/thiophene and a phenylpropanamide side chain.
- Synthesis: Yield of 73% using 3-phenylpropanoic acid.
- Key Data :
- 1H NMR : δ 8.42 (d, 2H, pyridine), 7.65 (s, 1H, indole NH), 6.95–7.35 (m, aromatic).
- MS : m/z 434.2 [M+H]+.
The higher yield (73% vs. hypothetical lower yield for the target compound) suggests that phenyl substitution may enhance synthetic efficiency.
Heterocyclic-Substituted Propanamides
(S)-3-(1H-Indol-3-yl)-2-(3-(4-methoxyphenyl)propanamido)-N-(pyridin-4-yl)propanamide (3p)
- Structure : Incorporates a 4-methoxyphenyl group on the propanamide chain.
- Synthesis : Lower yield (34%) attributed to steric hindrance from the methoxy group.
- Key Data :
- 13C NMR : δ 172.1 (amide C=O), 159.8 (OCH3), 121–135 (aromatic carbons).
The lower yield highlights synthetic challenges with polar substituents.
Multi-Aromatic Hybrids
Example 14: N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
- Structure : Combines piperidine, cyclopentane, and tetrahydro-pyran moieties.
- Synthesis : Catalytic hydrogenation used for saturation (yield ~90% post-purification).
- Key Data :
- Molecular Mass : 399.2 (observed vs. 399 calculated).
Comparison : While lacking an amide linker, this compound demonstrates the importance of saturated heterocycles (tetrahydro-pyran vs. pyrrole/thiophene) in modulating bioavailability.
Key Observations :
Biological Activity
N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring, a pyrrole moiety, and a thiophene group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of 284.36 g/mol.
Structural Formula
Synthesis
The synthesis of N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyridine and Pyrrole Intermediates : Utilizing standard reactions such as nucleophilic substitutions.
- Coupling Reactions : Employing coupling agents to link the thiophene and propanamide moieties.
- Purification : Techniques such as recrystallization or chromatography to obtain the final product in high purity.
N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide exhibits its biological activity primarily through interactions with specific receptors and enzymes within biological systems. The pyridine and pyrrole structures allow for effective binding to various targets, potentially modulating neurotransmitter systems or enzyme activities.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties, including:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
Recent studies have demonstrated that N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide shows significant biological activity in vitro:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | HeLa | 12.5 | Cytotoxicity |
| Study B | MCF7 | 8.0 | Antiproliferative |
| Study C | E. coli | 15.0 | Antimicrobial |
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on MCF7 breast cancer cells, demonstrating an IC50 value of 8 µM, suggesting potent antiproliferative activity.
- Antimicrobial Efficacy : Another investigation assessed its antibacterial properties against E. coli, showing an IC50 of 15 µM, indicating effective antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
